molecular formula C11H17NO3S B4445741 Dimethyl[(4-propoxyphenyl)sulfonyl]amine

Dimethyl[(4-propoxyphenyl)sulfonyl]amine

Cat. No.: B4445741
M. Wt: 243.32 g/mol
InChI Key: LVSFYCLVTPFGIX-UHFFFAOYSA-N
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Description

Dimethyl[(4-propoxyphenyl)sulfonyl]amine is an organic compound characterized by the presence of a sulfonyl group attached to a dimethylamine and a 4-propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4-propoxyphenyl)sulfonyl]amine typically involves the reaction of 4-propoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also minimizes the risk of contamination and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(4-propoxyphenyl)sulfonyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinyl derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Dimethyl[(4-propoxyphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dimethyl[(4-propoxyphenyl)sulfonyl]amine involves its interaction with biological molecules through its sulfonyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The aromatic ring and propoxy group contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl[(4-methoxyphenyl)sulfonyl]amine: Similar structure but with a methoxy group instead of a propoxy group.

    Dimethyl[(4-ethoxyphenyl)sulfonyl]amine: Contains an ethoxy group instead of a propoxy group.

    Dimethyl[(4-butoxyphenyl)sulfonyl]amine: Features a butoxy group in place of the propoxy group.

Uniqueness

Dimethyl[(4-propoxyphenyl)sulfonyl]amine is unique due to the presence of the propoxy group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-4-9-15-10-5-7-11(8-6-10)16(13,14)12(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFYCLVTPFGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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